molecular formula C12H14F3N7O B2920775 1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034538-30-0

1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2920775
CAS RN: 2034538-30-0
M. Wt: 329.287
InChI Key: VABVIPCQYYWRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound, specifically a member of the triazole family . Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are known for their versatile biological activities, as they can bind in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of triazole derivatives involves aromatic nucleophilic substitution . For instance, the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol has been used to synthesize new compounds .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds are known for their ability to undergo a variety of chemical reactions due to their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Anticancer Applications

Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, have shown diverse pharmacological activities, including anticancer properties . Therefore, it’s possible that this compound could also have potential anticancer applications.

Antimicrobial Applications

The aforementioned related compounds have also demonstrated antimicrobial activities . This suggests that our compound of interest could potentially be used in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Applications

The related compounds have shown analgesic and anti-inflammatory activities . This indicates a potential for the use of our compound in pain and inflammation management.

Antioxidant Applications

The related compounds have demonstrated antioxidant properties . This suggests that our compound could potentially have applications in conditions where oxidative stress plays a role.

Antiviral Applications

The related compounds have shown antiviral activities . This suggests that our compound could potentially be used in the development of new antiviral agents.

Enzyme Inhibition

The related compounds have demonstrated inhibitory effects on various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications of our compound in conditions that could benefit from the inhibition of these enzymes.

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities .

Future Directions

The future directions in the research and development of triazole compounds are promising. There is a continuous effort in developing novel medicines since the presentation of the principal antibiotic into clinical practice . Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

1-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N7O/c1-21-6-8(17-20-21)11(23)16-4-10-19-18-9-3-2-7(5-22(9)10)12(13,14)15/h6-7H,2-5H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABVIPCQYYWRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

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